molecular formula C10H6BrN3O2 B1604401 Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate CAS No. 885518-67-2

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate

Cat. No. B1604401
M. Wt: 280.08 g/mol
InChI Key: LDHQAQFDWZUAOH-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate” is a chemical compound . It is a derivative of indazole, a heterocyclic compound that has a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of indazoles, including derivatives like “Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate”, has been a subject of research. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

Scientific Research Applications

Synthetic Applications and Biological Activities

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate and its derivatives have been explored in various synthetic pathways, leading to compounds with potential biological activities. The chemical serves as a precursor or intermediate in the synthesis of a wide array of heterocyclic compounds, which exhibit diverse pharmacological properties.

  • Synthesis of Pyridyl–Pyrazole-3-One Derivatives : The compound has been utilized in the synthesis of novel pyridyl–pyrazole-3-one derivatives, which demonstrated cytotoxic selectivity towards tumor cell lines without affecting normal liver cells, indicating its potential in cancer therapy research (Huang et al., 2017).

  • Anticancer and Anti-5-lipoxygenase Agents : Derivatives of methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The creation of novel pyrazolopyrimidines derivatives highlighted the compound's role in developing potential therapeutic agents (Rahmouni et al., 2016).

  • Tubulin Polymerization Inhibitor : Through the synthesis of a series of indenopyrazoles, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate was identified as a potent tubulin polymerization inhibitor. This discovery underscores the importance of methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate derivatives in oncology research, offering a pathway to new cancer treatments (Minegishi et al., 2015).

  • Heterocyclic Diazoles as Corrosion Inhibitors : The structural analogs of methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate have been investigated for their effectiveness as corrosion inhibitors. These studies reveal the compound's potential applications beyond pharmaceuticals, demonstrating its versatility in industrial applications (Babić-Samardžija et al., 2005).

properties

IUPAC Name

methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3O2/c1-16-10(15)6-2-5(11)3-7-9(6)8(4-12)14-13-7/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHQAQFDWZUAOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)Br)NN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646150
Record name Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate

CAS RN

885518-67-2
Record name Methyl 6-bromo-3-cyano-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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